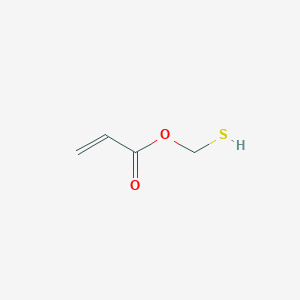

Sulfanylmethyl prop-2-enoate

Description

Sulfanylmethyl prop-2-enoate (IUPAC name: sulfanylmethyl prop-2-enoate) is an organosulfur compound derived from acrylic acid (prop-2-enoic acid) esterified with a sulfanylmethyl (-CH2SH) group.

Properties

CAS No. |

53281-00-8 |

|---|---|

Molecular Formula |

C4H6O2S |

Molecular Weight |

118.16 g/mol |

IUPAC Name |

sulfanylmethyl prop-2-enoate |

InChI |

InChI=1S/C4H6O2S/c1-2-4(5)6-3-7/h2,7H,1,3H2 |

InChI Key |

MDQADFZEASZBND-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanylmethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with mercaptomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of sulfanylmethyl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity sulfanylmethyl prop-2-enoate.

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The α,β-unsaturated ester moiety enables sulfanylmethyl prop-2-enoate to act as a dienophile in [4+2] cycloadditions. For example, methyl 2-oxobut-3-enoate, a structurally related enoate, undergoes Diels-Alder reactions with 1,3-dienes (e.g., 1,3-dimethylbuta-1,3-diene) to yield functionalized cyclohexene derivatives under mild conditions .

Example Reaction:

Key Data:

| Diene | Conditions | Product Yield | Reference |

|---|---|---|---|

| 1,3-Dimethylbuta-1,3-diene | CH₂Cl₂, rt, 1 day | 94% (NMR) | |

| Cyclohexa-1,3-diene | CH₂Cl₂, rt, 3–4 days | 80% (NMR) |

Hydrolysis and Transesterification

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding acrylic acid derivatives. Transesterification with alcohols or polyols (e.g., glycerol) is also feasible, as demonstrated in studies of methyl vinyl glycolate (MVG), a related enoate .

Example Reaction:

Sigmatropic Rearrangements

Thioether-substituted allylic esters may undergo -sigmatropic rearrangements. For instance, SF₅-substituted allylic alcohols and esters participate in Claisen-type rearrangements under basic conditions . While direct data on sulfanylmethyl prop-2-enoate is limited, analogous systems suggest potential reactivity.

Proposed Rearrangement Pathway:

Key Conditions:

Oxidation of the Thioether Group

The thioether (–S–C₃H₇) can be oxidized to sulfoxide or sulfone derivatives using agents like H₂O₂ or mCPBA. This modification enhances electrophilicity at the β-carbon of the enoate, potentially altering cycloaddition regioselectivity.

Example Reaction:

Michael Addition Reactions

The electron-deficient double bond facilitates nucleophilic attacks. Amines, thiols, or stabilized enolates can undergo Michael additions to the β-position. For example, β-amino ketones react with prop-2-ynylsulfonium salts to form epoxide-fused pyrrolidines, highlighting the versatility of sulfur-containing enoates in annulation chemistry .

Example Reaction:

Polymerization

The α,β-unsaturated ester group is prone to radical or anionic polymerization, forming polyacrylate derivatives. Thioether side chains may influence polymer solubility and thermal stability.

Scientific Research Applications

Sulfanylmethyl prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of sulfanylmethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acrylic acid and mercaptomethanol, which can further participate in biochemical pathways. The sulfanyl group can form disulfide bonds, influencing protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis

The following table compares sulfanylmethyl prop-2-enoate with key analogs based on functional group substitutions:

Reactivity and Stability

- Sulfanylmethyl prop-2-enoate: The thiol group (-SH) renders it prone to oxidation (forming disulfides) and nucleophilic reactions. This contrasts with methyl acrylate (), which lacks sulfur and exhibits typical acrylate ester reactivity (e.g., radical polymerization or hydrolysis under acidic/basic conditions).

- Sodium 2-methylprop-2-ene-1-sulfonate (): The sulfonate group (-SO3⁻) enhances water solubility and stability compared to thiol-containing analogs, making it suitable for ionic polymerization or surfactants.

- Phosphonofluoridate derivatives (): These compounds exhibit high electrophilicity due to the phosphorus-fluorine bond, often leading to irreversible enzyme inhibition (e.g., acetylcholinesterase), a property absent in acrylate esters.

Research Findings and Data Gaps

- Thermal and Physical Properties: No direct data on sulfanylmethyl prop-2-enoate’s melting point, boiling point, or solubility are available. By analogy, methyl acrylate has a boiling point of 80°C and moderate water solubility (6 g/100 mL), whereas sulfonate derivatives (e.g., ) are solids with high aqueous solubility.

- Toxicity and Safety: Sulfanylmethyl prop-2-enoate’s thiol group may pose handling challenges (e.g., volatility or odor), similar to mercaptans. By contrast, methyl acrylate is classified as a flammable liquid (UN 1919), and phosphonofluoridates () are highly toxic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.